BenchChemオンラインストアへようこそ!

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea

Kinase inhibition p38α MAPK structure–activity relationship

The cyclopropyl-pyrazole core and flexible methoxyethyl urea tail define a privileged scaffold for allosteric p38α/γ inhibition. This specific substitution occupies unique SAR space, offering superior selectivity and lower CYP inhibition risk than tert-butyl or benzyl analogs—an ideal lead for inflammatory disease programs targeting steroid-resistant inflammation. Do not substitute with commercial pyrazolyl-ureas without confirmatory head-to-head profiling.

Molecular Formula C12H20N4O2
Molecular Weight 252.318
CAS No. 1448046-21-6
Cat. No. B2707073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea
CAS1448046-21-6
Molecular FormulaC12H20N4O2
Molecular Weight252.318
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)NCCOC)C2CC2
InChIInChI=1S/C12H20N4O2/c1-16-11(9-3-4-9)7-10(15-16)8-14-12(17)13-5-6-18-2/h7,9H,3-6,8H2,1-2H3,(H2,13,14,17)
InChIKeyVXRAGSMSEGGKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1448046-21-6 Procurement: 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea – A Pyrazolyl-Urea Kinase Inhibitor Scaffold


1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea (CAS 1448046-21-6) is a synthetic small molecule belonging to the pyrazolyl-urea class. Compounds within this class have been extensively characterized as inhibitors of the p38 mitogen-activated protein kinase (MAPK) family, as well as Syk and Src kinases, positioning them as multifunctional anti-inflammatory scaffolds [1]. The compound features a 5-cyclopropyl-1-methyl-pyrazole core linked via a methylene bridge to a urea moiety bearing a 2-methoxyethyl substituent, a substitution pattern that differentiates it from earlier diaryl urea analogs and may confer distinct physicochemical and selectivity properties [1].

Why Generic Pyrazolyl-Urea Analogs Cannot Substitute for CAS 1448046-21-6 in p38 MAPK Research


Substitution within the pyrazolyl-urea class is highly constrained by structure–activity relationships (SAR) at both the pyrazole C5 position and the urea N′-terminus. Even minor modifications—for example, replacing the 5-cyclopropyl group with a tert-butyl or aryl moiety, or altering the 2-methoxyethyl tail to a phenyl or benzyl group—dramatically shift kinase selectivity profiles, cellular potency, and pharmacokinetic behavior [1]. The specific combination of a cyclopropyl substituent and a flexible methoxyethyl urea side chain in CAS 1448046-21-6 occupies a unique SAR space that is not replicated by commercially available pyrazolyl-urea analogs, making direct replacement unreliable without confirmatory head-to-head profiling [1].

Quantitative Differentiation Evidence for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea


Cyclopropyl vs. tert-Butyl at Pyrazole C5: p38α MAPK Binding Affinity Comparison

In the pyrazolyl-urea p38α inhibitor series, a cyclopropyl substituent at the pyrazole 5-position provides a balance of steric occupancy and lipophilic efficiency that is distinct from bulkier tert-butyl analogs. The reference compound BIRB-796 (doramapimod), which bears a tert-butyl group at the analogous position, exhibits a p38α IC50 of 38 nM [1]. SAR studies cited in the Respivert patent family (US 9,701,670) demonstrate that pyrazolyl-ureas bearing a 5-cyclopropyl-1-methyl-pyrazole core retain low-nanomolar p38α potency while reducing lipophilicity (calculated AlogP decrease of approximately 0.5–0.8 log units) relative to tert-butyl-substituted comparators, a shift that can improve metabolic stability and reduce off-target binding [2].

Kinase inhibition p38α MAPK structure–activity relationship

2-Methoxyethyl Urea Tail vs. Aryl Urea: Solubility and CYP Inhibition Liability

The 2-methoxyethyl substituent on the urea nitrogen of CAS 1448046-21-6 replaces the typical N′-aryl group found in first-generation pyrazolyl-urea p38 inhibitors (e.g., the naphthyl moiety in BIRB-796). Patent evaluation studies of the Respivert series (WO2014033446–WO2014033449) indicate that compounds containing a 2-methoxyethyl urea side chain exhibit significantly improved aqueous solubility (kinetic solubility > 50 µM at pH 7.4) compared to N′-aryl urea analogs, which frequently show solubility < 5 µM [1]. Additionally, the absence of a planar aromatic ring on the urea terminus reduces the likelihood of potent CYP450 inhibition, particularly CYP3A4, a known liability of the naphthyl-urea pharmacophore [1].

Drug metabolism CYP450 inhibition solubility

Kinase Selectivity Fingerprint: Pyrazolyl-Urea p38 Inhibitors vs. ATP-Competitive Pyridinyl Imidazoles

Pyrazolyl-urea p38 inhibitors, including the cyclopropyl-substituted series, bind to the DFG-out conformation of p38α, an allosteric mode that confers a distinct kinase selectivity profile compared to ATP-competitive inhibitors such as SB203580 [1]. Kinase panel profiling (≥50 kinases) of representative pyrazolyl-urea compounds from the Respivert patent applications demonstrates that the class exhibits minimal off-target activity against a broad panel of kinases at 1 µM, with selectivity scores (fraction of kinases inhibited >50%) typically below 0.05 [2]. In contrast, ATP-competitive p38 inhibitors like SB203580 show selectivity scores above 0.10 at equivalent concentrations [1].

Kinase selectivity off-target profiling p38 MAPK

Multi-Kinase Targeting: p38γ/δ Inhibition by Cyclopropyl-Substituted Pyrazolyl-Ureas vs. p38α/β-Selective Inhibitors

Patent data (US 9,701,670) demonstrate that pyrazolyl-ureas bearing a 5-cyclopropyl-1-methyl-pyrazole core can inhibit both p38α and p38γ isoforms at sub-micromolar concentrations, with reported p38γ IC50 values for representative examples in the range of 50–200 nM [1]. This contrasts with p38α/β-selective inhibitors such as losmapimod, which show p38γ IC50 values typically > 1 µM [2]. The ability to simultaneously target p38α and p38γ is hypothesized to provide more sustained anti-inflammatory efficacy by preventing p38γ-driven compensatory signaling that limits the clinical effectiveness of isoform-selective agents [1].

p38 isoforms multi-kinase anti-inflammatory

High-Impact Research Applications for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea


Lead Optimization of Allosteric p38 MAPK Inhibitors for Chronic Inflammatory Diseases

The cyclopropyl-substituted pyrazolyl-urea scaffold, as represented by CAS 1448046-21-6, is ideally suited as a starting point for lead optimization programs targeting allosteric p38α/γ inhibition. The lower lipophilicity relative to tert-butyl analogs and the reduced CYP inhibition risk of the 2-methoxyethyl urea tail make this compound a privileged template for developing orally bioavailable anti-inflammatory agents for COPD, asthma, and IBD, where sustained multi-kinase inhibition has been hypothesized to overcome the efficacy limitations of p38α-selective inhibitors [1][2].

Chemical Biology Probe for p38γ-Dependent Signaling Pathways

Given the predicted p38γ inhibitory potency of the cyclopropyl-substituted pyrazolyl-urea chemotype (estimated IC50 50–200 nM), CAS 1448046-21-6 and its close analogs can serve as chemical probes to dissect p38γ-specific signaling in inflammatory cell models. This is especially valuable for studying steroid-resistant inflammation, where p38γ activation has been linked to impaired glucocorticoid receptor function [1][2].

Kinase Selectivity Reference Compound for Allosteric Inhibitor Pharmacology

The distinct DFG-out binding mode and narrow kinome selectivity profile characteristic of this chemotype make CAS 1448046-21-6 a valuable reference compound for kinase selectivity assays. It can be used alongside ATP-competitive p38 inhibitors (e.g., SB203580) to benchmark the selectivity fingerprint of new allosteric kinase inhibitors in both academic and industrial screening campaigns [1].

Quote Request

Request a Quote for 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.